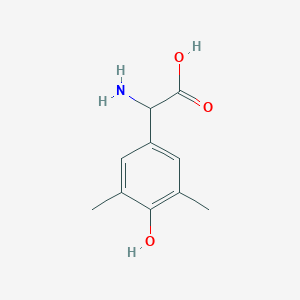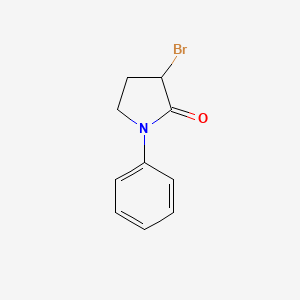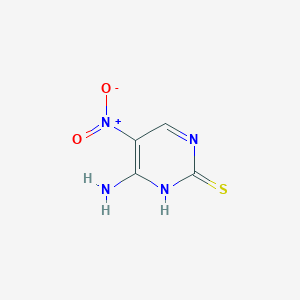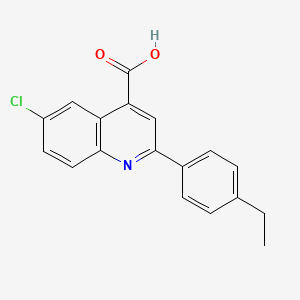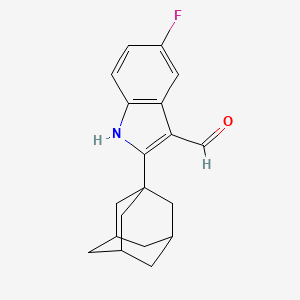
2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde” is a complex organic molecule that contains an adamantyl group, a fluorine atom, an indole ring, and a carbaldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The adamantyl group is a bulky, three-dimensional structure, which could influence the overall shape of the molecule . The indole ring system is planar, and the position of the fluorine atom and the carbaldehyde group on this ring could also affect the molecule’s shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The adamantyl group is relatively unreactive, while the carbaldehyde group is more reactive . The presence of the fluorine atom could also affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantyl group could increase the compound’s lipophilicity, while the fluorine atom could affect its electronegativity and polarity .Scientific Research Applications
Marine Sponge Alkaloids
- Biological and Chemical Investigations : A study on the Red Sea marine sponge Hyrtios erectus identified novel azepino-indole-type alkaloids, closely related to 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde. These compounds displayed significant biological activities, such as antiphospholipase A2 activity (Sauleau et al., 2006).
Synthetic Cannabinoid Metabolism
- In Vitro Metabolism Study : Research on novel synthetic cannabinoids, structurally related to 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde, found that human liver microsomes produce a variety of metabolites, providing insights into drug metabolism and potential forensic applications (Sobolevsky et al., 2015).
Gold-Catalyzed Cycloisomerizations
- Chemical Synthesis : A study reported the gold-catalyzed cycloisomerization of compounds related to 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde, leading to the synthesis of 1H-indole-2-carbaldehydes. This method is significant for the development of efficient synthetic routes in organic chemistry (Kothandaraman et al., 2011).
Antiparkinsonian Activity
- Pharmacological Research : A study synthesized new adamantyl thiazolidinonyl/azetidinonyl indole derivatives, structurally similar to 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde, and evaluated their antiparkinsonian activity. These findings contribute to the development of new therapeutic agents (Kumar et al., 2010).
Fluorinated Pyrroles Synthesis
- Novel Methodologies in Organic Synthesis : Research on the synthesis of 3-fluoropyrroles, which are structurally related to 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde, has provided new insights into the efficient preparation of fluorinated compounds, important for various chemical applications (Surmont et al., 2009).
Radical Ipso-Intermediates
- Mechanistic Studies in Organic Chemistry : A study investigated the reaction of adamantyl radicals with thiophencarbaldehydes, leading to products related to 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde. This research provides valuable insights into the behavior of radical intermediates in organic reactions (Cogolli et al., 1980).
Future Directions
The study of complex organic molecules like “2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde” has the potential to contribute to various fields, including medicinal chemistry, materials science, and synthetic chemistry . Future research could explore the synthesis, properties, and potential applications of this and similar compounds .
properties
IUPAC Name |
2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-14-1-2-17-15(6-14)16(10-22)18(21-17)19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,10-13,21H,3-5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJWECVPTWUKJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C5=C(N4)C=CC(=C5)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164462 |
Source


|
| Record name | 5-Fluoro-2-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde | |
CAS RN |
588670-60-4 |
Source


|
| Record name | 5-Fluoro-2-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588670-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

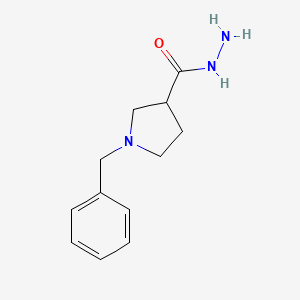
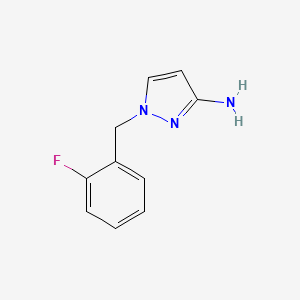
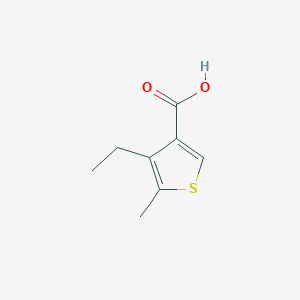

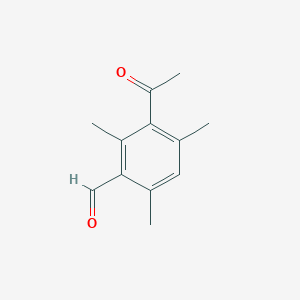
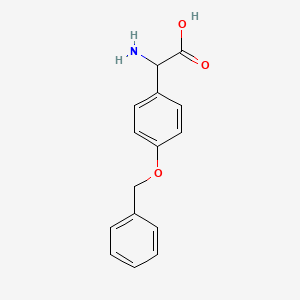
![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)
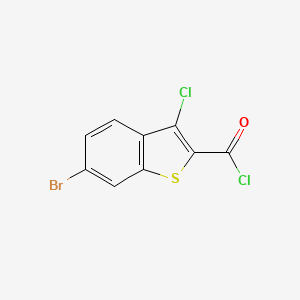
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)
